molecular formula C33H30 B1661993 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene CAS No. 597554-76-2

5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene

Cat. No. B1661993
M. Wt: 426.6
InChI Key: IZSZGRWXUIXAQK-UHFFFAOYSA-N
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Description

5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene is a chemical compound with the molecular formula C33H30 . It has a molecular weight of 426.59100 .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a LogP value of 8.60550 . The highest occupied molecular orbital (HOMO) energy level and lowest unoccupied molecular orbital (LUMO) energy level of a related compound are -5.10 and -2.50 eV, respectively .

Scientific Research Applications

Material Properties and Applications

  • Polyarene Structure and Applications : This compound, a heptacyclic polyarene, is known for its excellent solubility, high thermal stability, and ease of modification. Originally limited to synthesis and photoluminescence, its applications have expanded to include organic electronics, demonstrating the versatility of this star-shaped molecule in various materials (Goubard & Dumur, 2015).

Synthesis and Derivatives

  • Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of this compound. For instance, the synthesis of biangular bis-indeno-fluorene derivatives and their intermediate trioxo and dioxo derivatives (Chardonnens & Hammer, 1966).

Optical and Electronic Properties

  • Photoluminescence and Charge Transfer : Donor-π-acceptor type symmetric cyclic triindole derivatives, which exhibit reversible redox oxidation potentials and photoluminescence due to intramolecular charge transfer, have been developed using this compound (Hiyoshi et al., 2007).
  • π-Conjugated Molecules : Studies have shown the synthesis and optical properties of π-conjugated twin molecules based on this compound, highlighting how the optical properties are influenced by the π-linkages (Cao et al., 2004).

Electroluminescence and Device Applications

  • Dendrimer-Based Applications : The largest π-conjugated dendrimers containing this compound have been prepared, showing potential in creating large-size and well-defined dendrimers for various electronic applications (Cao et al., 2003).
  • Blue-Light Emitting Polymers : Novel blue-light-emitting polymers with truxene moiety demonstrate improved thermal spectral stability and good solubility, making them suitable for electronic device applications (Cao et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results .

properties

IUPAC Name

9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30/c1-31(2)22-16-10-7-13-19(22)25-28(31)26-20-14-8-11-17-23(20)32(3,4)30(26)27-21-15-9-12-18-24(21)33(5,6)29(25)27/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSZGRWXUIXAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C4C(=C5C(=C31)C6=CC=CC=C6C5(C)C)C7=CC=CC=C7C4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856384
Record name 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene

CAS RN

597554-76-2
Record name 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Reactant of Route 2
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Reactant of Route 3
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Reactant of Route 4
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Reactant of Route 5
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Reactant of Route 6
5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene

Citations

For This Compound
3
Citations
Y Nailwal, ADD Wonanke, MA Addicoat, SK Pal - Macromolecules, 2021 - ACS Publications
Covalent organic frameworks (COFs) offer great potential for various advanced applications such as photocatalysis, sensing, and so on because of their fully conjugated, porous, and …
Number of citations: 29 pubs.acs.org
L Yang, J Wang, K Zhao, Z Fang, H Qiao… - …, 2022 - Wiley Online Library
Because of their large surface areas, long‐range order, π‐π stacking interactions and hierarchically integrated building blocks, covalent organic frameworks (COFs) have attracted …
A López‐Magano, S Daliran, AR Oveisi… - Advanced …, 2023 - Wiley Online Library
Organic photochemistry is intensely developed in the 1980s, in which the nature of excited electronic states and the energy and electron transfer processes are thoroughly studied and …
Number of citations: 19 onlinelibrary.wiley.com

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